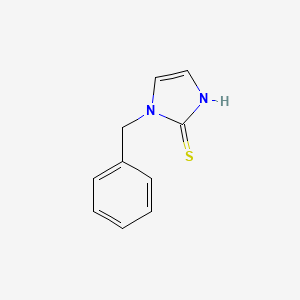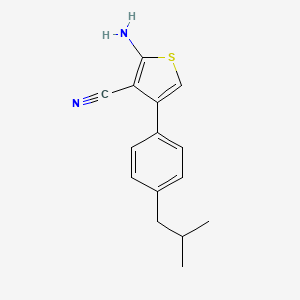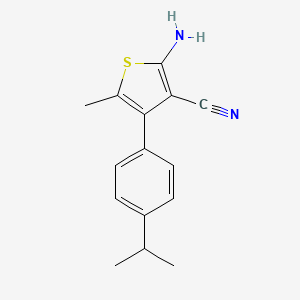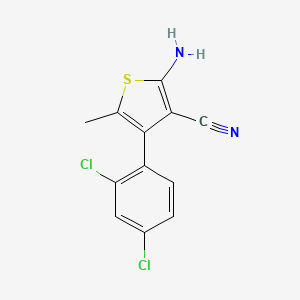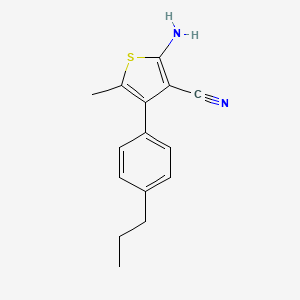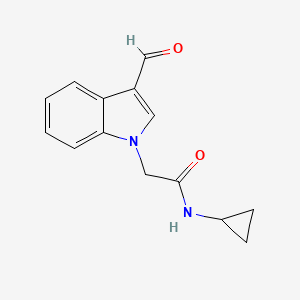
N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide and similar compounds involves several key steps, including the formation of cyclopropane-based structures and the incorporation of indole units. Techniques such as conformational restriction through cyclopropane introduction have been explored to enhance biological activity. For instance, Kazuta et al. (2003) described the synthesis of cyclopropane-based histamine analogs, highlighting the utility of cyclopropane in drug design due to its conformational restriction properties (Kazuta et al., 2003).
Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide, characterized by its cyclopropyl and indole components, plays a crucial role in its reactivity and potential biological activity. Studies on similar compounds have shown that the planarity and conjugation of the indole ring with adjacent functional groups can significantly affect molecular interactions and stability. For example, Helliwell et al. (2011) investigated the crystal structure of a closely related compound, providing insights into the impact of intramolecular hydrogen bonding on molecular orientation (Helliwell et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide is influenced by its functional groups, with the formyl and acetamide groups playing key roles in its chemical behavior. The presence of the formyl group allows for various condensation reactions, while the acetamide group can participate in amidation and other nucleophilic substitution reactions. Studies have demonstrated the utility of such functional groups in synthesizing complex molecular structures. For example, Du et al. (2009) highlighted the N-heterocyclic carbene-catalyzed reactions involving similar structural frameworks, showcasing the compound's versatility in organic synthesis (Du et al., 2009).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide is related to compounds synthesized from endophytic fungi, illustrating its relevance in the field of natural products and synthetic chemistry. For instance, Li et al. (2008) isolated similar indole derivatives from an endophytic fungus, highlighting the compound's connection to fungal metabolites and potential applications in discovering new natural products (Li et al., 2008).
Molecular Docking and Drug Design
- The compound's structure is relevant to drug design, particularly in anti-inflammatory applications. Al-Ostoot et al. (2020) synthesized a new indole acetamide and used molecular docking to confirm its anti-inflammatory activity, demonstrating the potential of similar compounds in drug development (Al-Ostoot et al., 2020).
Biological Activities and Pharmacological Potential
- The indole acetamide moiety, which is a part of N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide, is associated with various biological activities. Mphahlele et al. (2017) synthesized N-(3-Trifluoroacetyl-indol-7-yl) Acetamides and evaluated their antiplasmodial properties, indicating the relevance of this chemical structure in antimalarial research (Mphahlele et al., 2017).
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, showcasing the potential of compounds structurally similar to N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide in antioxidant applications (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-cyclopropyl-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGIGQHDYZTCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351912 |
Source


|
| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
CAS RN |
530121-56-3 |
Source


|
| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

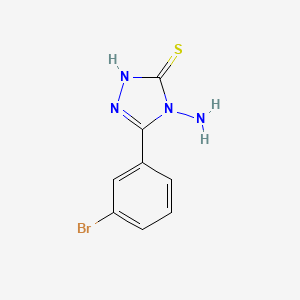
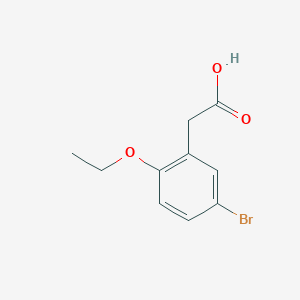
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)


